molecular formula C19H17FN2O2 B2373611 Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate CAS No. 1206999-12-3

Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate

Cat. No.: B2373611
CAS No.: 1206999-12-3
M. Wt: 324.355
InChI Key: MSWFHSACPFBXOS-UHFFFAOYSA-N
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Description

Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, an oxadiazole ring, and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Coupling with Benzamide: The final step involves coupling the oxadiazole derivative with 3-methoxyphenylbenzamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced derivatives.

Scientific Research Applications

Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.

    Industrial Applications: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(1-benzoylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]-N-(4-ethylphenyl)benzamide
  • 1-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperazine

Uniqueness

Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-(3,5-dimethylanilino)-8-fluoroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-11-7-12(2)9-13(8-11)21-16-10-17(19(23)24-3)22-18-14(16)5-4-6-15(18)20/h4-10H,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWFHSACPFBXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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